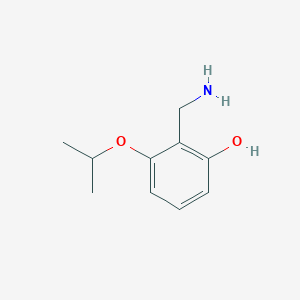
4-(Cyclohexylmethyl)-3-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohexylmethyl)-3-hydroxybenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexylmethyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxybenzoic acid and cyclohexylmethyl chloride.
Esterification: The 3-hydroxybenzoic acid is first esterified using an appropriate alcohol and acid catalyst to form the corresponding ester.
Substitution Reaction: The ester is then subjected to a nucleophilic substitution reaction with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide to introduce the cyclohexylmethyl group.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-(Cyclohexylmethyl)-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 4-(Cyclohexylmethyl)-3-benzoylbenzamide.
Reduction: Reduction of the benzamide group yields 4-(Cyclohexylmethyl)-3-hydroxybenzylamine.
Substitution: Substitution of the hydroxyl group can yield various derivatives depending on the substituent introduced.
科学研究应用
4-(Cyclohexylmethyl)-3-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(Cyclohexylmethyl)-3-hydroxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
4-(Cyclohexylmethyl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(Cyclohexylmethyl)-3-aminobenzamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
4-(Cyclohexylmethyl)-3-hydroxybenzamide is unique due to the presence of both a cyclohexylmethyl group and a hydroxyl group, which confer distinct chemical properties and biological activities compared to its analogs.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
4-(cyclohexylmethyl)-3-hydroxybenzamide |
InChI |
InChI=1S/C14H19NO2/c15-14(17)12-7-6-11(13(16)9-12)8-10-4-2-1-3-5-10/h6-7,9-10,16H,1-5,8H2,(H2,15,17) |
InChI 键 |
RVAULGFVSUGCEF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CC2=C(C=C(C=C2)C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)

![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)



